molecular formula C10H9BrFN B15307915 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile

2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B15307915
M. Wt: 242.09 g/mol
InChI Key: NUKGECOKHDKZAW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C10H8BrFN. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a nitrile group and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include oxides and hydroxyl derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the nitrile and methyl groups, makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9BrFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,1-2H3

InChI Key

NUKGECOKHDKZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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